N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound with significant potential in scientific research. It is classified under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is associated with various biological activities and has been studied for its implications in medicinal chemistry.
The compound has a Chemical Abstracts Service (CAS) number of 1091020-95-9 and a molecular formula of C18H21NO3S, indicating it consists of 18 carbon atoms, 21 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . It may also be referred to by its synonyms, including Fostemsavir Impurity 6 and Oliceridine Impurity 14 .
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. While specific synthetic routes are not detailed in the provided sources, compounds with similar structures often utilize methods such as:
These methods highlight the importance of careful reagent selection and reaction monitoring to optimize product formation.
The molecular structure of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide features several key components:
The compound's structural representation can be denoted using its canonical SMILES notation: COC1=CC=CC=C1C2(CCOCC2)C(=O)N(C3=CC=CS3)
.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.
Understanding these mechanisms is vital for assessing the compound's therapeutic potential.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide possesses several notable physical and chemical properties:
Further studies would be necessary to characterize its melting point, boiling point, and density comprehensively.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide has potential applications in various scientific fields:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8